molecular formula C12H15N5O5 B6418589 2-[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid CAS No. 946273-01-4

2-[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid

Cat. No. B6418589
CAS RN: 946273-01-4
M. Wt: 309.28 g/mol
InChI Key: ZADKIUBSIBRKPS-UHFFFAOYSA-N
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Description

The compound “2-[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, SMILES string, and InChI. For example, morpholin-4-yl-acetic acid, a related compound, has a molecular weight of 145.16 g/mol, is a solid, and has the SMILES string OC(=O)CN1CCOCC1 .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers. For example, morpholin-4-yl-acetic acid is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it can cause serious eye damage .

Mechanism of Action

Target of Action

The primary targets of the compound “2-[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to similar structures

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can induce conformational changes in the target proteins, altering their activity and resulting in downstream effects.

Biochemical Pathways

The specific biochemical pathways affected by this compound are not yet known. Given its structural features, it might influence pathways involving similar structures. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Based on its structural similarity to other bioactive compounds, it may exert a range of biological effects depending on the specific targets and pathways it affects .

properties

IUPAC Name

2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-15-9-8(10(20)14-12(15)21)17(6-7(18)19)11(13-9)16-2-4-22-5-3-16/h2-6H2,1H3,(H,18,19)(H,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADKIUBSIBRKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-hydroxy-3-methyl-8-(morpholin-4-yl)-2-oxo-2,3-dihydro-7H-purin-7-yl]acetic acid

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